molecular formula C19H22O6 B1671473 Gibberellic acid CAS No. 77-06-5

Gibberellic acid

Cat. No.: B1671473
CAS No.: 77-06-5
M. Wt: 346.4 g/mol
InChI Key: IXORZMNAPKEEDV-OBDJNFEBSA-N
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Description

Gibberellic acid, also known as gibberellin A3, is a naturally occurring plant hormone found in plants and fungi. It is a pentacyclic diterpene acid that plays a crucial role in promoting growth and elongation of cells. The chemical formula of this compound is C₁₉H₂₂O₆. It was first identified in Japan in 1926 as a metabolic by-product of the plant pathogen Gibberella fujikuroi, which affects rice plants .

Scientific Research Applications

Gibberellic acid has a wide range of scientific research applications in various fields :

    Chemistry: Used as a reagent in organic synthesis and chemical research.

    Biology: Plays a significant role in plant physiology, including seed germination, stem elongation, and flowering.

    Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.

    Industry: Widely used in agriculture to enhance crop yield, improve fruit size, and regulate plant growth.

Mechanism of Action

Target of Action

Gibberellic Acid (GA3) is an endogenous tetracyclic diterpenoid plant hormone . It primarily targets plant cells, where it regulates many growth and developmental aspects of crop plants . GA3 plays a pivotal role in mitigating abiotic stresses induced-perturbations in plants by modulating various physio-biochemical and molecular processes .

Mode of Action

GA3 stimulates the cells of germinating seeds to produce mRNA molecules that code for hydrolytic enzymes . It promotes cell expansion and division , and triggers transitions from meristem to shoot growth, juvenile to adult leaf stage, vegetative to flowering, determines sex expression and grain development .

Biochemical Pathways

The last stage of GA3 biosynthesis is the 3 β-hydroxylation of GA 9 and GA 20 mediated by GA3-oxidase (GA3ox) to form GA 4 and GA 1, respectively, bioactive GAs in plants . GA3 also interacts with other plant hormones, indicating a complex network of signaling pathways .

Pharmacokinetics

It is known that ga3 can be obtained from plants, fungi, and bacteria . It is usually used in concentrations between 0.01 and 10 mg/L . The product’s cost still limits its large and continuous application .

Result of Action

GA3 has a profound impact on plant growth and development. It improves seed germination, phenotypic characteristics, metabolic processes, yield and quality components, and post-harvest life of fruits, vegetables, and flowers . It also plays a role in stem elongation, seed germination, and increased fruit size .

Action Environment

GA3’s action is influenced by various environmental factors such as light, temperature, and water . It plays a pivotal role in mitigating abiotic stresses induced-perturbations in plants, such as salinity, temperature extremes, drought, and heavy metals/metalloids .

Safety and Hazards

GA3 causes moderate eye irritation and is harmful if absorbed through the skin . It is also harmful if inhaled . Avoid contact with skin, eyes, or clothing, and avoid breathing dust .

Biochemical Analysis

Biochemical Properties

Gibberellic Acid plays a pivotal role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It regulates growth and developmental aspects of crop plants, including cell expansion, cell division, seed germination, mobilization of endosperm storage reserves, internode elongation, transition to flowering, sex expression, and development of fruits . This compound stimulates the cells of germinating seeds to produce mRNA molecules that code for hydrolytic enzymes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It promotes rapid stem and root growth, induces mitotic division in the leaves of some plants, and increases seed germination rates . It also plays a role in mitigating abiotic stress-induced perturbations in plants by modulating various physio-biochemical and molecular processes .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is involved in the biosynthesis and signaling of gibberellin, mediating tolerance to various abiotic stresses . It stimulates the cells of germinating seeds to produce mRNA molecules that code for hydrolytic enzymes . This compound also upregulates the expression of the cell expansins gene under both timely and late sown conditions .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It is one of the least stable compounds among all gibberellins, including its aqueous solutions . It cannot be decomposed in dry conditions but rapidly decomposed in hot conditions and aqueous solutions .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is formed as a diterpene via the isoprenoid biosynthetic pathway . It is initiated with mevalonic acid, which is converted to geranylgeranyl pyrophosphate in the cytosol .

Transport and Distribution

The distribution of this compound is affected by long- and short-distance transport . Like other weakly acidic hormones, this compound is protonated in the apoplast, where the pH is acidic, and therefore able to diffuse through the plasma membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gibberellic acid can be synthesized through various methods, including chemical synthesis and microbial fermentation. The chemical synthesis involves complex steps and is less commonly used due to its high cost and low yield.

Industrial Production Methods: The industrial production of this compound is primarily carried out using microbial fermentation. The fungus Gibberella fujikuroi is commonly used for this purpose. The process involves the following steps :

  • Inoculating GA3 strains onto a culture medium and culturing to obtain a suspension liquid.
  • Further culturing the suspension liquid in a seed tank, then inoculating it into a fermentation tank.
  • Fermenting to obtain a fermentation liquor, which is then treated to obtain mixed dry powder.
  • Adding the mixed dry powder into acetone, followed by an alkaline solution until completely dissolved.
  • Adding an acid solution to regulate the pH to 2.5-3.5, stirring to separate out a solid, and performing filtering, washing, and drying to obtain this compound solid.

Chemical Reactions Analysis

Types of Reactions: Gibberellic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols.

Comparison with Similar Compounds

Other similar compounds include gibberellin A1, gibberellin A2, and gibberellin A4 . Compared to these compounds, gibberellin A3 (gibberellic acid) is unique due to its high potency and widespread use in agricultural applications. It is particularly effective in promoting stem elongation and seed germination.

References

Properties

IUPAC Name

(1R,2R,5S,8S,9S,10R,11S,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid
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InChI

InChI=1S/C19H22O6/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22/h4,6,10-13,20,24H,1,3,5,7-8H2,2H3,(H,21,22)/t10-,11+,12-,13-,16-,17+,18+,19-/m1/s1
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InChI Key

IXORZMNAPKEEDV-OBDJNFEBSA-N
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Canonical SMILES

CC12C(C=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O
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Isomeric SMILES

C[C@@]12[C@H](C=C[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)O)OC2=O)O
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Molecular Formula

C19H22O6
Record name GIBBERELLIC ACID
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Related CAS

125-67-7 (mono-potassium salt)
Record name Gibberellic acid [ISO:BSI]
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Molecular Weight

346.4 g/mol
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Physical Description

Gibberellic acid is a white powder. (NTP, 1992), White odorless solid; [HSDB] White or light yellow powder; [MSDSonline], Solid
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Solubility

Slightly soluble (NTP, 1992), Very sol in water /sodium, potassium and ammonium salts, Slightly sol in ether; freely sol in ethanol, methanol, acetone; moderately sol in ethyl acetate; sol in aq soln of sodium bicarbonate, sodium acetate, Soluble in aqueous alkalis. Slightly soluble in diethyl ether and ethyl acetate. Insoluble in chloroform, Very soluble in acetone, ethanol, and methanol, In water, 5,000 mg/L at 25 °C, 5 mg/mL
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Density

Bulk density = 600 mg/ml at 28 °C
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Mechanism of Action

Gibberellic acid enhanced activity of rat lung guanylate cyclase, an enzyme associated with growth., Gibberellic acid has androgenic activity in chicks.
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Color/Form

Crystals from ethyl acetate, Fine white powder at 23 °C

CAS No.

77-06-5
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Melting Point

451 to 455 °F (DECOMPOSES) (NTP, 1992), 233-235 °C (effervescence), 234 °C
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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